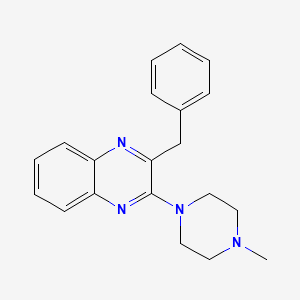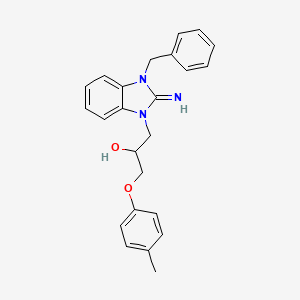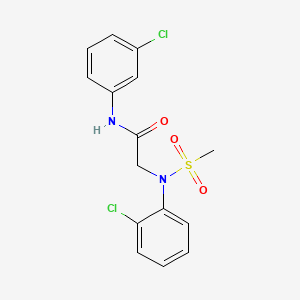![molecular formula C12H11N5O B1663161 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine CAS No. 954143-48-7](/img/structure/B1663161.png)
4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
概要
説明
メリオリン 3 は、キナーゼ阻害活性で知られるメリジニンとバリオリンから誘導された半合成化合物です。 この化合物は、サイクリン依存性キナーゼ(CDK)の阻害において有意な可能性を示しており、癌治療の有望な候補となっています .
準備方法
合成経路と反応条件
メリオリン 3 は、メリジニンとバリオリンの組み合わせを含む一連の化学反応によって合成されます。合成は通常、スズ(IV)テトラクロリドの存在下で、7-アザインドールをアセチルクロリドで処理することにより、3-アセチル-7-アザインドールが生成されます。 この中間体はさらに反応してメリオリン 3 を生成します .
工業生産方法
メリオリン 3 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高い収率と純度を確保するために、反応条件を最適化することが含まれます。 これには、合成で使用される試薬の温度、圧力、および濃度を制御することが含まれます .
化学反応の分析
反応の種類
メリオリン 3 は、次を含むさまざまな種類の化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: 1つの原子または原子団を別の原子または原子団で置き換える。
一般的な試薬と条件
メリオリン 3 を含む反応で使用される一般的な試薬には、アセチルクロリド、スズ(IV)テトラクロリド、ジメチルスルホキシド(DMSO)などのさまざまな溶媒が含まれます。 反応は通常、所望の生成物が得られるように制御された条件下で行われます .
生成される主な生成物
メリオリン 3 を含む反応から生成される主な生成物には、化合物のコア構造を保持しているが、異なる官能基が結合したさまざまな誘導体が含まれます。 これらの誘導体は、しばしば生物活性と潜在的な治療用途についてテストされます .
科学的研究の応用
化学: キナーゼ阻害の研究と新しい合成経路の開発のためのモデル化合物として使用されます。
生物学: 癌細胞における細胞周期調節とアポトーシスに対する影響について調査されています。
医学: CDK を阻害し、腫瘍細胞で細胞死を誘導する能力により、潜在的な抗癌剤として研究されています。
作用機序
メリオリン 3 は、サイクリン依存性キナーゼ(CDK)の活性を阻害することで効果を発揮します。キナーゼのATP結合部位に結合し、標的タンパク質のリン酸化を阻害します。この阻害は、細胞周期の進行と転写を阻害し、最終的に癌細胞のアポトーシスを誘導します。 メリオリン 3 の分子標的は、CDK1、CDK2、CDK4、CDK9などを含みます .
類似の化合物との比較
類似の化合物
メリジニン: キナーゼ阻害活性を持つ天然物。
バリオリン: 抗癌活性で知られる海洋由来化合物。
メリオリン 3 のユニークさ
メリオリン 3 は、親化合物であるメリジニンとバリオリンと比較して、CDK に対する選択性と効力が向上している点が特徴です。 ヒト腫瘍細胞培養において、より優れた抗増殖性とアポトーシス誘導性を示し、癌治療のより有望な候補となっています .
類似化合物との比較
Similar Compounds
Meridianins: Natural products with kinase inhibitory properties.
Variolins: Marine-derived compounds known for their anticancer activity.
Uniqueness of MERIOLIN 3
MERIOLIN 3 is unique due to its enhanced selectivity and potency towards CDKs compared to its parent compounds, meridianins and variolins. It exhibits better antiproliferative and proapoptotic properties in human tumor cell cultures, making it a more promising candidate for cancer therapy .
特性
IUPAC Name |
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEWEQJWGGJUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954143-48-7 | |
| Record name | Meriolin 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954143487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MERIOLIN 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2RY8OR8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


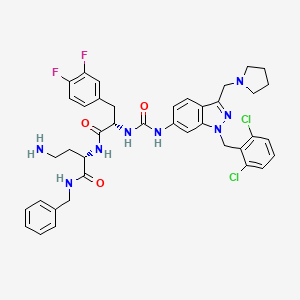
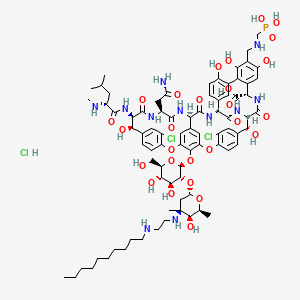

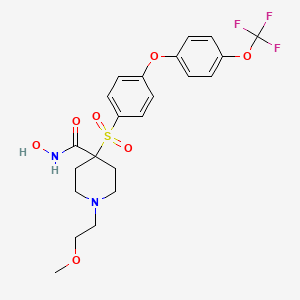
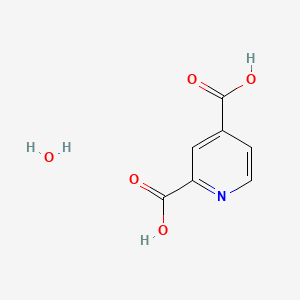
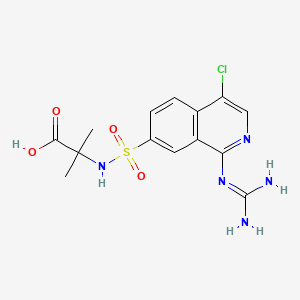


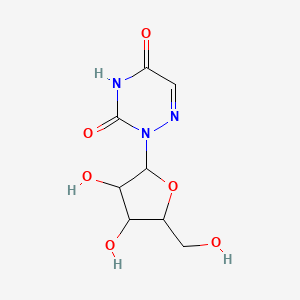
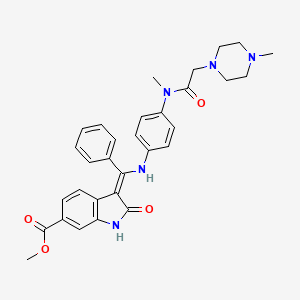
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B1663097.png)
